
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
準備方法
The synthesis of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis often begins with the preparation of the cyclobutane ring, which can be achieved through various cyclization reactions.
- The triazole ring is then introduced via a 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring .
- The final step involves the introduction of the carboxylic acid group and its conversion to the hydrochloride salt.
-
Industrial Production Methods
- Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
- The use of catalysts, such as copper(I) catalysts, can enhance the efficiency of the click chemistry reaction .
化学反応の分析
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazole derivatives .
科学的研究の応用
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a ligand in coordination chemistry .
-
Biology
-
Medicine
-
Industry
作用機序
The mechanism of action of 1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
類似化合物との比較
1-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(1H-1,2,3-triazol-5-yl)methylcyclobutane-1-carboxylic acid hydrochloride: Similar structure but with a different substitution pattern on the triazole ring.
4-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid hydrochloride: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
-
Uniqueness
特性
分子式 |
C7H10ClN3O2 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
1-(triazol-1-yl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6(12)7(2-1-3-7)10-5-4-8-9-10;/h4-5H,1-3H2,(H,11,12);1H |
InChIキー |
JVZJOAVLSJKJNC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C(=O)O)N2C=CN=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
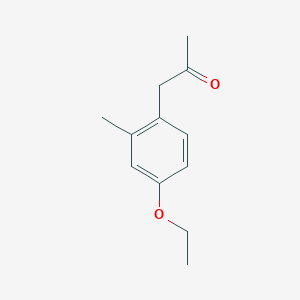
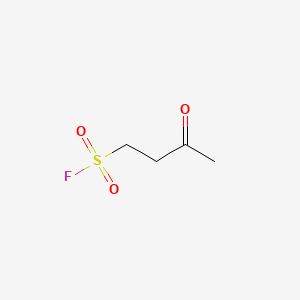
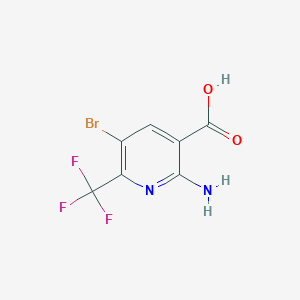
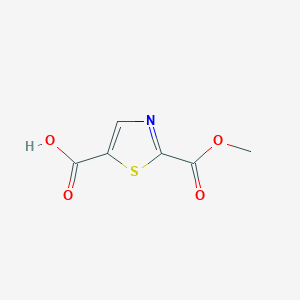
![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
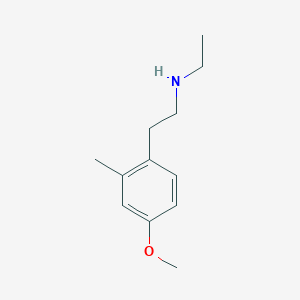
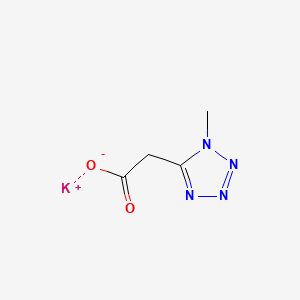
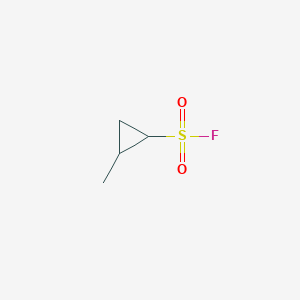
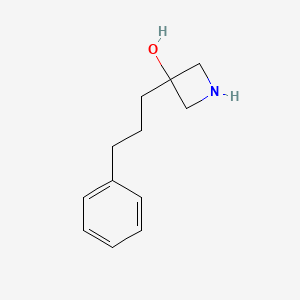
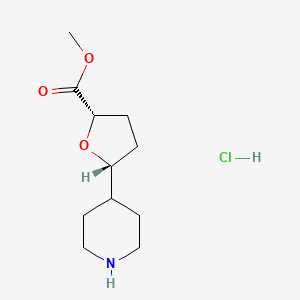
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
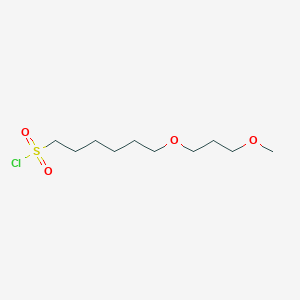
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
